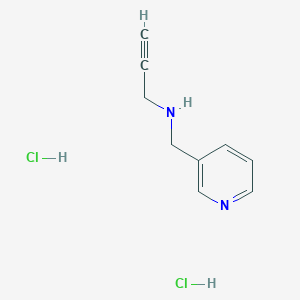

N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine;dihydrochloride

Description

N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine dihydrochloride is a small-molecule scaffold characterized by a propargylamine backbone linked to a pyridin-3-ylmethyl group, with two hydrochloride counterions enhancing its solubility and stability . This compound and its analogs are pivotal in medicinal chemistry, particularly in targeting ion channels (e.g., P2X7 receptors) and serving as intermediates in drug synthesis . Below, we systematically compare its structural, synthetic, and functional attributes with related compounds.

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)prop-2-yn-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.2ClH/c1-2-5-10-7-9-4-3-6-11-8-9;;/h1,3-4,6,8,10H,5,7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNERNPSYSMAZQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CN=CC=C1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine;dihydrochloride typically involves the reaction of pyridine derivatives with propargylamine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the pyridine derivative is reacted with propargylamine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine;dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Core Structural Features

- Target Compound : The pyridin-3-ylmethyl group provides a planar aromatic system, while the propargylamine moiety introduces alkyne reactivity. The dihydrochloride salt improves aqueous solubility compared to free-base analogs .

- Analog 1 : 1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine (Florjancic et al., 2008) replaces the propargyl group with a triazole ring, enhancing P2X7 receptor antagonism (IC₅₀ = 10 nM) .

- Analog 2 : N-(4-Methylbenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine hydrochloride (Trump et al.) substitutes the propargyl chain with a nitrothiophenyl group, altering electronic properties and binding affinity .

- Analog 3 : 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride (CymitQuimica) replaces the pyridine ring with a trifluoromethylphenyl group, increasing hydrophobicity and metabolic stability .

Physicochemical Properties

| Property | Target Compound | Analog 1 (Florjancic) | Analog 3 (CymitQuimica) |

|---|---|---|---|

| Molecular Weight | 235.63 g/mol | 368.24 g/mol | 235.63 g/mol |

| Solubility | High (dihydrochloride) | Moderate | Low (hydrophobic CF₃) |

| Stability | Stable crystalline salt | Hygroscopic | Stable |

| Reactivity | Alkyne for click chemistry | Triazole for H-bonding | Alkyne for cross-coupling |

Note: The dihydrochloride form of the target compound enhances solubility, making it preferable for in vitro assays .

Biological Activity

N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine; dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This document synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula , indicating it consists of a pyridine ring linked to a propargyl amine moiety. This unique structure facilitates diverse chemical reactivity and potential therapeutic benefits through enzyme inhibition and modulation of various biological pathways .

The biological activity of N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine; dihydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3), which plays a crucial role in regulating glycolysis and cellular metabolism . This inhibition can lead to alterations in energy production and cell proliferation, making it a candidate for further investigation in cancer therapies.

Anticancer Potential

Research indicates that N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine; dihydrochloride exhibits anticancer properties. For instance, studies have demonstrated its ability to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The compound's mechanism involves the modulation of metabolic pathways that are often dysregulated in cancer cells, leading to reduced proliferation rates .

Antimicrobial Effects

Preliminary investigations suggest that this compound may also possess antimicrobial properties. Its structural similarity to other known antimicrobial agents raises the possibility of effective interactions with bacterial enzymes or pathways, although specific studies are still needed to confirm these effects .

Data Tables and Case Studies

Case Study: Inhibition of PFKFB3

A notable study conducted on the compound revealed that its inhibition of PFKFB3 led to significant metabolic reprogramming in cancer cells. The study utilized various cancer cell lines, demonstrating a marked decrease in proliferation rates when treated with N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine; dihydrochloride. The findings suggest potential applications in targeted cancer therapies where metabolic pathways are critical .

Future Directions

The unique properties of N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine; dihydrochloride warrant further exploration into its biological activities. Future research should focus on:

- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.

- Broader Biological Screening : Investigating other potential targets beyond PFKFB3 to uncover additional therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.